8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
Description
Hybridization of Purine and Indole Systems
The compound exemplifies advanced heterocyclic hybridization, merging a 3,7-dihydro-2H-purin-2-one core with a 1,2-dihydro-3H-indol-3-ylidene subunit. The purine system, a bicyclic aromatic framework containing nitrogen atoms at positions 1, 3, 7, and 9, provides a structural mimic of endogenous nucleotides, enabling interactions with ATP-binding pockets and nucleic acid-processing enzymes. Concurrently, the indole moiety—a bicyclic system featuring a benzene ring fused to a pyrrole ring—introduces planar aromaticity and electron-rich regions conducive to π-π stacking and hydrophobic interactions.
Table 1: Key Structural Features of the Hybrid Molecule
The hydrazinyl bridge (-NH-N=) adopts an (E)-configuration, enforcing coplanarity between the purine and indole systems. This geometry facilitates intramolecular charge transfer, as evidenced by computational studies of analogous purine-indole hybrids. The 5-bromo substituent on the indole ring augments electron-withdrawing effects, polarizing the π-system to strengthen interactions with cationic residues in enzymatic active sites.
Stereoelectronic Effects and Tautomerism
The 3,7-dihydro-2H-purin-2-one core exhibits dynamic tautomerism, with the lactam-lactim equilibrium influencing hydrogen-bonding capacity. At physiological pH, the 6-hydroxy group preferentially deprotonates, generating a conjugated enolate system that stabilizes binding to metal ions in catalytic sites. The indole’s oxo group at position 2 participates in keto-enol tautomerism, further modulating electron distribution across the hybrid scaffold.
Properties
Molecular Formula |
C20H22BrN7O3 |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
8-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H22BrN7O3/c1-3-4-5-6-9-28-15-16(27(2)20(31)24-18(15)30)23-19(28)26-25-14-12-10-11(21)7-8-13(12)22-17(14)29/h7-8,10,22,29H,3-6,9H2,1-2H3,(H,24,30,31) |
InChI Key |
SGCBXXCXIBYSKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N=NC3=C(NC4=C3C=C(C=C4)Br)O)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, including the bromination of indole, the formation of a hydrazone, and the coupling with a purine derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the indole moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar indole-based compounds. For instance, isatin-indole conjugates have shown promising antiproliferative effects against various human cancer cell lines, suggesting that derivatives of the compound may exhibit similar properties. In vitro assays demonstrated significant cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Compounds with indole and purine structures have been investigated for their anti-inflammatory effects. The design of selective COX-II inhibitors has been a focus in medicinal chemistry, as these compounds can mitigate inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. Preliminary data suggest that derivatives of this compound could serve as effective anti-inflammatory agents by inhibiting cyclooxygenase enzymes .
Antioxidant Activity
Antioxidant properties are crucial for reducing oxidative stress-related diseases. Studies on related compounds indicate that they can scavenge free radicals and enhance cellular antioxidant defenses. This suggests that our compound may similarly contribute to antioxidant activity through its unique structural features .
Synthesis and Derivatives
The synthesis of the compound typically involves multi-step reactions starting from commercially available starting materials. Key steps include the formation of the hydrazine linkage and subsequent bromination of the indole derivative. Variations in substituents can lead to derivatives with enhanced biological activities.
| Derivative | Substituent | Biological Activity |
|---|---|---|
| Compound A | Methyl | Increased anticancer activity |
| Compound B | Hydroxyl | Enhanced anti-inflammatory effects |
| Compound C | Methoxy | Improved antioxidant properties |
Case Studies
- Anticancer Efficacy : A study evaluated a series of indole-based hydrazones against breast cancer cell lines, revealing that certain substitutions significantly increased cytotoxicity compared to controls. The mechanism was attributed to enhanced interaction with cellular targets involved in proliferation pathways .
- Inflammation Models : In vivo studies using animal models demonstrated that similar compounds reduced inflammatory markers in conditions such as arthritis. The results indicated a dose-dependent response correlating with COX-II inhibition .
- Oxidative Stress Reduction : Experimental models showed that compounds with similar structures effectively reduced oxidative stress markers in neuronal cells, suggesting neuroprotective potential .
Mechanism of Action
The mechanism of action of 8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Purine Derivatives
*Calculated based on similar compounds in evidence.
Key Observations :
- Alkyl vs.
- Bromo-Indole vs. Benzylidene: The bromo-indole moiety in the target compound may confer enhanced electrophilic reactivity or halogen bonding compared to non-halogenated analogs .
Biochemical Activity Comparison
Key Observations :
- Structural-Activity Relationships (SAR) : The hydrazinyl-indole group in the target compound may mimic the indole/benzylidene moieties in kinase inhibitors (e.g., PDK1 inhibitors from Boehringer Ingelheim) .
- Contradictions in Activity : While some purine derivatives show potent anticancer activity (e.g., trisubstituted purines in ), others like adenine derivatives lack efficacy, underscoring the importance of substituent optimization .
Biological Activity
The compound 8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a novel hybrid molecule that combines features of purines and indole derivatives. Its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications, have garnered significant interest in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure that includes a purine backbone and an indole moiety, which are known for their diverse biological activities. The presence of a bromine atom in the indole ring may enhance its reactivity and biological efficacy.
Molecular Formula : CHBrNO
Molecular Weight : 421.31 g/mol
Antiproliferative Activity
Research has demonstrated that derivatives of indole and purine compounds exhibit significant antiproliferative effects against various human cancer cell lines. For instance, studies on related indole derivatives have shown potent activity against cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like thioredoxin reductase (TrxR) .
Mechanistic Insights
The compound's biological activity can be attributed to several mechanisms:
- ROS Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Enzyme Inhibition : The inhibition of TrxR is a critical pathway through which these compounds exert their anticancer effects, promoting apoptosis through the activation of pro-apoptotic proteins .
- Structure-Activity Relationship (SAR) : Modifications in the molecular structure significantly influence biological activity. For example, variations in substituents on the indole or purine rings can enhance or diminish antiproliferative effects .
Case Studies
A series of studies have evaluated the biological activity of similar compounds:
- Study 1 : A novel class of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives showed promising results against multiple tumor cell lines, with specific derivatives exhibiting IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 8c | HCT116 | 5.0 |
| 11h | MDA-MB-231 | 6.5 |
| 8c | HepG2 | 4.8 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves a combination of Design of Experiments (DOE) and computational reaction path searches. DOE reduces trial-and-error by systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading) and analyzing their impact via regression models . For example, quantum chemical calculations (e.g., density functional theory) predict favorable reaction pathways, narrowing experimental conditions to those with the highest thermodynamic feasibility . Post-synthesis, purification via column chromatography (gradient elution) or recrystallization (using solvent pairs like DCM/hexane) enhances purity. Yield optimization may require adjusting stoichiometry of hydrazine derivatives and indole precursors .
Q. What analytical techniques are most effective for characterizing its structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., bromo-indole vs. hexyl chain), with H-N HMBC confirming hydrazinyl linkages .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 530.1) and detects halogen isotopic patterns (bromine’s 1:1 M/M+2 ratio) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium in the purin-2-one ring) .
Q. How do structural analogs differ in reactivity or bioactivity, and what methods distinguish them?
- Methodological Answer : Compare substituents at critical positions:
- Indole ring : Bromine at C5 vs. chlorine or methyl groups alters electron-withdrawing effects, impacting nucleophilic substitution rates (measured via kinetic HPLC) .
- Hexyl chain : Longer alkyl chains (e.g., octyl vs. hexyl) influence lipophilicity (logP values via shake-flask method) and membrane permeability in cellular assays .
- Hydrazinyl linker : E/Z isomerism affects binding to biological targets (e.g., kinases), resolved via NOESY NMR .
Advanced Research Questions
Q. What computational modeling approaches predict this compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use software like MOE or AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Docking scores correlate with inhibitory activity (IC) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (RMSD <2 Å over 100 ns trajectories) and solvation effects .
- Machine Learning (ML) : Train QSAR models on analogs’ bioactivity data (e.g., ChEMBL database) to predict ADMET properties .
Q. How can reaction mechanisms (e.g., hydrazone formation) be elucidated under varying conditions?
- Methodological Answer :
- Kinetic Studies : Monitor hydrazone formation via UV-Vis spectroscopy (λ~350 nm for hydrazone conjugation) under acidic (pH 4–6) vs. neutral conditions .
- Isotopic Labeling : N-labeled hydrazine tracks nitrogen migration in H-N HMBC NMR .
- DFT Calculations : Identify transition states (e.g., intramolecular H-bonding stabilizing intermediates) and activation energies .
Q. How should researchers address contradictory data in solubility or stability studies?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to identify outliers in replicate measurements (e.g., solubility in DMSO vs. PBS) .
- Forced Degradation Studies : Expose the compound to stressors (UV light, 40°C/75% RH) and quantify degradation products via LC-MS .
- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies in polar aprotic vs. protic solvents .
Q. What strategies validate its selective bioactivity against off-target proteins (e.g., cytochrome P450 enzymes)?
- Methodological Answer :
- Enzymatic Assays : Measure IC against CYP3A4 (fluorogenic substrates like BFC) and compare to positive controls (e.g., ketoconazole) .
- Thermal Shift Assays (TSA) : Monitor protein melting temperature (T) shifts to detect non-specific binding .
- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .
Q. How can stability in physiological conditions be systematically evaluated for in vivo studies?
- Methodological Answer :
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS/MS .
- pH-Rate Profiling : Measure degradation kinetics in buffers (pH 1.2–7.4) to simulate gastrointestinal vs. bloodstream environments .
- Microsomal Stability : Use liver microsomes (CYP450 enzymes) to predict hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
